molecular formula C9H11FO2 B2403008 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol CAS No. 1509853-82-0

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B2403008
CAS No.: 1509853-82-0
M. Wt: 170.183
InChI Key: MBOGAWLPMHUCSK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas pressure is one such method. This approach offers higher yields and can be performed under controlled conditions to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-(2-Fluoro-3-methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 1-(2-Fluoro-3-methoxyphenyl)ethanone.

    Reduction: 1-(2-Fluoro-3-methoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methoxyphenyl)ethanol: Similar structure but with the methoxy group at the 4-position.

    1-(2-Fluoro-3-chlorophenyl)ethanol: Similar structure but with a chloro group instead of a methoxy group.

    1-(2-Fluoro-3-methoxyphenyl)propanol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various functional molecules.

Properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOGAWLPMHUCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509853-82-0
Record name 1-(2-fluoro-3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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